4-Bromo-5-ethoxy-2-fluorobenzoic acid
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Overview
Description
4-Bromo-5-ethoxy-2-fluorobenzoic acid is an organic compound with the molecular formula C9H8BrFO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 5-ethoxy-2-fluorobenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration. This ensures high purity and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts and aryl boronic acids under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and reduced or oxidized derivatives .
Scientific Research Applications
4-Bromo-5-ethoxy-2-fluorobenzoic acid is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-fluorobenzoic acid depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure but lacks the ethoxy group.
5-Bromo-2-ethoxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Ethoxy-2-fluorobenzoic acid: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-5-ethoxy-2-fluorobenzoic acid is unique due to the presence of all three substituents (bromine, ethoxy, and fluorine) on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-2-14-8-3-5(9(12)13)7(11)4-6(8)10/h3-4H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRPFZLFCHLFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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